5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with phenyl and trifluoroethoxy groups. The presence of trifluoroethoxy groups imparts significant lipophilicity and stability to the molecule, making it an interesting candidate for various scientific studies.
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes involved in glucose metabolism, specifically α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can then be absorbed by the body.
Mode of Action
The compound interacts with these enzymes, inhibiting their activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the amount of glucose that is absorbed into the bloodstream .
Biochemical Pathways
By inhibiting α-amylase and α-glucosidase, the compound affects the carbohydrate digestion pathway . The downstream effect of this is a reduction in postprandial hyperglycemia, which is a high blood sugar level following a meal .
Pharmacokinetics
It is noted that most of the synthesized compounds followLipinski’s rule of 5 , which suggests good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in blood glucose levels . In vitro studies indicate that some derivatives of the compound had better activity among the synthesized compounds . In vivo studies indicate that these compounds could lower glucose levels in Drosophila, but with a 17–30% reduced capacity than acarbose .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, influencing their function and activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It can also influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole typically involves a multistep reaction sequence. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzaldehyde with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an acid catalyst to form the triazole ring.
Substitution: The final step involves the substitution of the triazole ring with a phenyl group using a suitable reagent such as phenylboronic acid under palladium-catalyzed conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has been investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound has shown promise as a potential therapeutic agent, with research exploring its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Its stability and lipophilicity make it suitable for use in industrial applications, such as in the formulation of specialty chemicals and coatings.
Comparison with Similar Compounds
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:
2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds also contain trifluoroethoxy groups and have been studied for their anticancer and antidiabetic properties.
2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives: These derivatives have shown potential as inhibitors of specific enzymes and have been investigated for their antiglioma activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3O2/c19-17(20,21)9-28-13-6-7-15(29-10-18(22,23)24)14(8-13)16-25-11-26-27(16)12-4-2-1-3-5-12/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBHHDFVFKOEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.